molecular formula C8H3BrClN3 B11722894 3-Bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile

3-Bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile

Cat. No.: B11722894
M. Wt: 256.48 g/mol
InChI Key: FNMJRCZFEYCQKB-UHFFFAOYSA-N
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Description

3-Bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile is a heterocyclic organic compound with the molecular formula C8H3BrClN3. This compound is part of the pyrrolopyridine family, which is known for its diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile typically involves the bromination and chlorination of pyrrolopyridine derivatives. One common method includes the reaction of 4-chloro-1H-pyrrolo[2,3-b]pyridine with bromine in the presence of a suitable solvent and catalyst . The reaction conditions often require controlled temperatures and specific reaction times to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often using continuous flow reactors and automated systems to maintain consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions produce oxides and amines, respectively .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-Bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access . Additionally, it can interact with receptors to modulate signaling pathways involved in cell proliferation and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of bromine, chlorine, and nitrile groups makes it a versatile intermediate for the synthesis of various bioactive compounds .

Properties

Molecular Formula

C8H3BrClN3

Molecular Weight

256.48 g/mol

IUPAC Name

3-bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile

InChI

InChI=1S/C8H3BrClN3/c9-5-3-13-8-6(5)7(10)4(1-11)2-12-8/h2-3H,(H,12,13)

InChI Key

FNMJRCZFEYCQKB-UHFFFAOYSA-N

Canonical SMILES

C1=C(C2=C(C(=CN=C2N1)C#N)Cl)Br

Origin of Product

United States

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